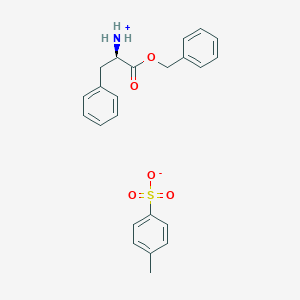

H-D-Phe-OBzl Tos

Description

Structure

2D Structure

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659786 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28607-46-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Phe-OBzl Tos: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-OBzl Tos, chemically known as D-Phenylalanine benzyl ester tosylate salt, is a chiral building block of significant interest in pharmaceutical and biochemical research. As a derivative of the D-enantiomer of the essential amino acid phenylalanine, it serves as a crucial starting material in the synthesis of various bioactive molecules and peptidomimetics. Its protected amino and carboxyl groups allow for precise chemical manipulations, making it a valuable tool in the development of novel therapeutics, particularly those targeting neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound is the tosylate salt of the benzyl ester of D-phenylalanine. The chemical structure consists of a D-phenylalanine core where the carboxylic acid is esterified with a benzyl group, and the amino group is protonated and forms a salt with p-toluenesulfonic acid.

Chemical Structure:

Caption: Workflow for the synthesis of this compound.

Analytical Data

Table 2: 13C NMR Data for DL-Phenylalanine benzyl ester p-toluenesulfonate

| Chemical Shift (ppm) | Tentative Assignment |

| 21.3 | CH3 (Tosylate) |

| 37.2 | β-CH2 (Phenylalanine) |

| 54.7 | α-CH (Phenylalanine) |

| 67.9 | CH2 (Benzyl ester) |

| 125.8 | Aromatic CH (Tosylate) |

| 127.5 | Aromatic CH (Phenylalanine) |

| 128.5 | Aromatic CH (Benzyl ester) |

| 128.7 | Aromatic CH (Benzyl ester) |

| 128.9 | Aromatic CH (Tosylate) |

| 129.4 | Aromatic CH (Phenylalanine) |

| 134.3 | Aromatic C (Phenylalanine) |

| 135.0 | Aromatic C (Benzyl ester) |

| 141.6 | Aromatic C (Tosylate) |

| 145.3 | Aromatic C-S (Tosylate) |

| 169.5 | C=O (Ester) |

Data is for the racemic mixture and should be used for illustrative purposes only.

Table 3: Spectroscopic Data for D-Phenylalanine

| Technique | Key Peaks/Signals |

| 1H NMR | δ ~3.2 (dd, β-CH2), ~4.0 (t, α-CH), ~7.3-7.5 (m, Ar-H) |

| 13C NMR | δ ~38 (β-C), ~56 (α-C), ~128-130 (Ar-C), ~136 (ipso-Ar-C), ~174 (C=O) |

| FTIR (KBr, cm-1) | ~3000-3400 (N-H, O-H stretch), ~1580-1620 (N-H bend), ~1400-1420 (C=O stretch) |

Data is for the parent amino acid, D-Phenylalanine.

Biological Significance and Applications

D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules, particularly in the central nervous system. D-serine and D-aspartate, for example, are known to act as neurotransmitters and neuromodulators. While the specific biological role of this compound has not been extensively studied, its parent molecule, D-phenylalanine, has been investigated for its potential therapeutic effects.

D-phenylalanine is an inhibitor of enkephalinase, an enzyme that degrades enkephalins (endogenous opioids). By inhibiting this enzyme, D-phenylalanine may increase the levels of enkephalins in the brain, leading to analgesic and antidepressant effects.

As a protected form of D-phenylalanine, this compound is a valuable intermediate in the synthesis of:

-

Peptides and Peptidomimetics: Incorporation of D-amino acids into peptides can increase their stability against enzymatic degradation and modulate their biological activity.

-

Chiral Ligands: Used in asymmetric catalysis.

-

Pharmaceutical Ingredients: As a starting material for the synthesis of more complex drug molecules targeting a variety of diseases.

The Role of D-Phenylalanine Benzyl Ester Tosylate in Synthetic Chemistry and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Phenylalanine benzyl ester tosylate is a protected form of the non-proteinogenic amino acid D-phenylalanine, which serves as a critical chiral building block in synthetic organic chemistry. Its primary application lies in the synthesis of enantiomerically pure molecules, most notably peptides and peptidomimetics, for pharmaceutical research and development.[1] The strategic placement of the benzyl ester and tosylate groups facilitates its use in synthetic schemes by protecting the carboxylic acid and providing a stable salt form of the amine, respectively.

This guide provides an in-depth overview of the applications of D-Phenylalanine benzyl ester tosylate, focusing on its role in peptide synthesis and the biological significance of incorporating D-phenylalanine into therapeutic agents, particularly in the context of neurological pathways.

Physicochemical and Quantitative Data

The physical and chemical properties of D-Phenylalanine benzyl ester tosylate are summarized below. This data is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₂·C₇H₈O₃S | Chem-Impex |

| Molecular Weight | 427.5 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | 165 - 167 °C | Chem-Impex |

| Purity (HPLC) | ≥ 98% | Chem-Impex |

| Optical Rotation | [a]²⁰/D = +5 ± 1° (c=2 in Methanol) | Chem-Impex |

| Storage Conditions | 0 - 8 °C | Chem-Impex |

Core Application: A Chiral Building Block in Synthesis

The principal utility of D-Phenylalanine benzyl ester tosylate is as a synthetic intermediate.[1] The D-configuration of the amino acid is of particular importance in drug development for several reasons:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

-

Receptor Affinity and Selectivity: The incorporation of a D-amino acid can alter the peptide's three-dimensional structure, leading to modified binding affinity and selectivity for its biological target.

Logical Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for the use of D-Phenylalanine benzyl ester tosylate in solution-phase peptide synthesis.

Caption: Workflow for Solution-Phase Peptide Synthesis.

Biological Significance: Modulation of the Endogenous Opioid System

While D-Phenylalanine benzyl ester tosylate is a synthetic precursor, the D-phenylalanine moiety it provides has significant biological activity. Research has shown that D-phenylalanine functions as an inhibitor of enkephalinases.[2][3][4][5]

Enkephalins are endogenous opioid peptides that play a crucial role in the body's natural pain management system (the endogenous analgesia system).[6] However, they are rapidly degraded by enzymes called enkephalinases (such as carboxypeptidase A). By inhibiting these enzymes, D-phenylalanine increases the concentration and prolongs the action of enkephalins at their receptors, thereby potentiating the body's natural analgesic and antidepressant effects.[6][7]

Signaling Pathway of Enkephalinase Inhibition

The diagram below illustrates the mechanism by which D-phenylalanine enhances the signaling of endogenous enkephalins.

Caption: Enkephalinase Inhibition by D-Phenylalanine.

Experimental Protocols

The following are representative protocols for the synthesis and application of D-Phenylalanine benzyl ester tosylate.

Protocol 1: Synthesis of D-Phenylalanine Benzyl Ester Tosylate

This protocol is based on the Fischer-Speier esterification method, a common procedure for preparing amino acid esters.[8]

Materials:

-

D-Phenylalanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend D-phenylalanine (1 equivalent) in cyclohexane.

-

Addition of Reagents: Add benzyl alcohol (2-3 equivalents) and p-toluenesulfonic acid monohydrate (1.1 equivalents).

-

Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Reaction Work-up: Cool the reaction mixture to room temperature. If the product crystallizes from the cyclohexane, it can be collected by filtration.

-

Precipitation and Purification: If the product does not crystallize, reduce the volume of cyclohexane under reduced pressure. Add ethyl acetate to the residue to induce precipitation of the tosylate salt.[8]

-

Isolation: Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to yield D-Phenylalanine benzyl ester tosylate.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. Enantiomeric purity should be assessed by chiral HPLC.

Protocol 2: Use in Solution-Phase Peptide Coupling (DCC/HOBt Method)

This protocol outlines the coupling of an N-terminally protected amino acid to D-Phenylalanine benzyl ester.

Materials:

-

D-Phenylalanine benzyl ester tosylate

-

N-Boc-protected amino acid (e.g., Boc-L-Alanine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Amine Component: Dissolve D-Phenylalanine benzyl ester tosylate (1 equivalent) in DCM. Add NMM (1 equivalent) to neutralize the tosylate salt and liberate the free amine.

-

Coupling Reaction: In a separate flask, dissolve the N-Boc-protected amino acid (1 equivalent) and HOBt (1 equivalent) in DCM. Cool this solution to 0 °C in an ice bath.

-

Activation: Add a solution of DCC (1.1 equivalents) in DCM dropwise to the N-Boc-amino acid/HOBt mixture. Stir at 0 °C for 30 minutes.

-

Coupling: Add the neutralized D-Phenylalanine benzyl ester solution to the activated carboxyl component mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified dipeptide by NMR and mass spectrometry.

Protocol 3: HPLC Analysis of Peptides Containing D-Phenylalanine

Reversed-phase HPLC is the standard method for analyzing the purity of synthetic peptides.[9][10][11]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude or purified peptide in Solvent A or a mixture of Solvent A and B.

-

Injection: Inject the sample onto the equilibrated C18 column.

-

Elution Gradient: Elute the peptide using a linear gradient of increasing concentration of Solvent B. A typical gradient might be 5% to 65% Solvent B over 30 minutes.[12]

-

Detection: Monitor the column effluent at 210-220 nm, which corresponds to the absorbance of the peptide bond.[11] If the peptide sequence contains aromatic residues like phenylalanine, detection at 254-280 nm is also possible.

-

Data Analysis: The purity of the peptide is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The identity of the peptide can be confirmed by collecting the peak fraction and analyzing it by mass spectrometry.

Conclusion

D-Phenylalanine benzyl ester tosylate is a valuable and versatile reagent for the synthesis of complex, enantiomerically pure molecules. Its primary role as a protected D-amino acid building block enables the creation of peptides with enhanced stability and potentially novel biological activities. The underlying biological significance of D-phenylalanine as an enkephalinase inhibitor highlights the therapeutic potential of molecules derived from this precursor, particularly in the fields of pain management and neurology. The protocols and data presented in this guide offer a framework for the effective utilization of D-Phenylalanine benzyl ester tosylate in research and drug development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medcentral.com [medcentral.com]

- 3. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmieducation.com [hmieducation.com]

- 8. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-Phe-OBzl Tos (CAS 28607-46-7) for Researchers and Drug Development Professionals

Introduction

H-D-Phe-OBzl Tos, with the CAS number 28607-46-7, is the p-toluenesulfonate salt of the D-enantiomer of phenylalanine benzyl ester. This compound is a critical building block in the synthesis of peptides intended for therapeutic applications. The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence is a key strategy to enhance metabolic stability by reducing susceptibility to enzymatic degradation.[1] This modification can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity. This technical guide provides a comprehensive overview of the properties, synthesis applications, and biological relevance of this compound for researchers, scientists, and drug development professionals.

Core Compound Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 28607-46-7 | N/A |

| Molecular Formula | C23H25NO5S | N/A |

| Molecular Weight | 427.52 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | N/A |

| Melting Point | 169 °C | N/A |

| Solubility | Soluble in Methanol | N/A |

| Optical Rotation | +6° (c=2, MeOH) | N/A |

| Storage | Room Temperature, Inert Atmosphere | N/A |

Analytical Data:

Synthetic Applications in Peptide Chemistry

This compound is primarily utilized in both solution-phase and solid-phase peptide synthesis (SPPS). The tosylate salt form enhances the stability and handling of the free amine, while the benzyl ester provides robust protection for the carboxylic acid terminus. This protection is typically stable to the conditions used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and is cleaved under strong acidic conditions or by catalytic hydrogenolysis.

Experimental Protocols

The following are detailed, representative protocols for the incorporation of this compound into a peptide sequence.

1. Solution-Phase Dipeptide Synthesis: Coupling with an N-Boc Protected Amino Acid

This protocol describes the synthesis of a protected dipeptide, for example, Boc-L-Ala-D-Phe-OBzl, using DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.

Materials:

-

This compound

-

Boc-L-Ala-OH (or another desired N-Boc protected amino acid)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 equivalents) dropwise to neutralize the tosylate salt and generate the free amine.

-

Stir the solution at 0 °C for 20 minutes.

-

-

Activation of the N-Boc Amino Acid:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

-

Coupling Reaction:

-

To the cooled Boc-L-Ala-OH/HOBt solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the activation to proceed for 30 minutes at 0 °C.

-

Add the neutralized H-D-Phe-OBzl solution from step 1 to the activated Boc-L-Ala-OH solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure protected dipeptide.[3]

-

2. Solid-Phase Peptide Synthesis (SPPS): Loading onto Merrifield Resin

This protocol describes the initial step of SPPS, which is the attachment of the first amino acid, in this case, D-phenylalanine, to a chloromethylated polystyrene resin (Merrifield resin).[4]

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene, 1% DVB)

-

Cesium Carbonate (Cs2CO3)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Peptide synthesis vessel with shaker

Procedure:

-

Resin Swelling:

-

Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.

-

Wash the resin with DMF.

-

-

Preparation of the Amino Acid Salt:

-

In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's substitution level) in DMF.

-

Add DIPEA (1.5 equivalents) to neutralize the tosylate salt and stir for 10 minutes at room temperature.

-

Add Cesium Carbonate (0.5 equivalents) to the neutralized solution and stir for 30 minutes to form the cesium salt.

-

-

Coupling to the Resin:

-

Add the amino acid cesium salt solution to the swollen and washed resin in the reaction vessel.

-

Shake the mixture at 50°C for 24-48 hours.

-

-

Washing:

-

After the coupling reaction is complete, wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH.

-

Dry the resin under vacuum. The resin is now loaded with the first amino acid and is ready for the subsequent cycles of deprotection and coupling to elongate the peptide chain.

-

Biological Significance and Signaling Pathways

The incorporation of D-phenylalanine, using this compound as a precursor, is particularly significant in the development of opioid peptides. Endogenous opioid peptides are often susceptible to rapid degradation by proteases. Replacing a natural L-amino acid with a D-amino acid can dramatically increase the peptide's half-life in vivo.[1]

For instance, synthetic analogs of enkephalins and endomorphins containing D-phenylalanine often exhibit enhanced analgesic potency and prolonged duration of action. These peptides primarily exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), most notably the µ-opioid receptor (MOR).

µ-Opioid Receptor Signaling Pathway

The binding of a D-phenylalanine-containing opioid peptide to the µ-opioid receptor initiates a cascade of intracellular events. This signaling pathway is crucial for mediating the analgesic effects of these peptides.

-

Ligand Binding and Receptor Activation: The opioid peptide binds to the extracellular domain of the µ-opioid receptor, inducing a conformational change in the receptor.

-

G-Protein Coupling and Activation: The activated receptor acts as a Guanine nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein (typically of the Gi/o family). It catalyzes the exchange of GDP for GTP on the Gα subunit.

-

G-Protein Dissociation: The binding of GTP to the Gαi subunit causes its dissociation from the Gβγ dimer.

-

Downstream Effector Modulation:

-

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

-

Cellular Response: The combined effect of reduced cAMP and modulation of ion channel activity leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters involved in pain signaling (e.g., substance P and glutamate). This ultimately results in the analgesic effect.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic potential. Its primary application lies in the introduction of D-phenylalanine into peptide sequences to confer resistance to enzymatic degradation, thereby improving their pharmacokinetic properties. The detailed experimental protocols and an understanding of the underlying biological signaling pathways, such as the µ-opioid receptor cascade, are essential for the rational design and development of novel peptide-based drugs. This guide provides a foundational resource for researchers and scientists working in the field of peptide chemistry and drug discovery.

References

Technical Guide: Synthesis of H-D-Phe-OBzl p-Toluenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of H-D-Phe-OBzl p-toluenesulfonate (D-Phenylalanine benzyl ester p-toluenesulfonate salt). This compound is a critical chiral building block and intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in peptide chemistry.[1][2] This document details a modern, efficient, and environmentally conscious experimental protocol, presents key quantitative data in a structured format, and includes a visual workflow to elucidate the synthesis process.

Introduction

H-D-Phe-OBzl p-toluenesulfonate is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the amino acid, while the tosylate salt form enhances its crystallinity, stability, and handling properties.[3] Its primary application lies in solution-phase peptide synthesis, where it acts as the C-terminal amino acid component.[2] The synthesis is typically achieved via a Fischer-Speier esterification, an acid-catalyzed reaction between D-phenylalanine and benzyl alcohol.[3][4]

Quantitative Data Summary

The following tables summarize the key physicochemical properties and typical reaction parameters for the synthesis of H-D-Phe-OBzl p-toluenesulfonate.

Table 1: Physicochemical Properties of H-D-Phe-OBzl p-Toluenesulfonate

| Property | Value |

| CAS Number | 28607-46-7[1][5][6] |

| Molecular Formula | C₂₃H₂₅NO₅S[7] |

| Molecular Weight | 427.52 g/mol [7] |

| Appearance | White to off-white powder/crystalline solid[1] |

| Melting Point | 165 - 169 °C[1] |

| Purity | ≥ 98% (by HPLC)[1] |

| Optical Rotation | [α]²⁰D = +5 ± 1° (c=2 in Methanol)[1] |

Table 2: Reagents for Synthesis

| Reagent | Role | Molar Mass ( g/mol ) |

| D-Phenylalanine | Starting Material | 165.19 |

| p-Toluenesulfonic acid monohydrate | Catalyst & Salt Formation | 190.22 |

| Benzyl Alcohol | Esterifying Agent | 108.14 |

| Cyclohexane | Azeotropic Solvent | 84.16 |

| Ethyl Acetate | Precipitation Solvent | 88.11 |

Experimental Protocol

This protocol is adapted from the improved, environmentally conscious method for the synthesis of amino acid benzyl esters developed by Bolchi et al.[2][3][4] This procedure replaces hazardous solvents like benzene with cyclohexane for the azeotropic removal of water, which is crucial for driving the esterification to completion.[3][4]

Materials:

-

D-Phenylalanine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for azeotropic distillation

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add D-phenylalanine, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol.

-

Solvent Addition: Add a sufficient volume of cyclohexane to the flask to ensure proper stirring and to fill the Dean-Stark trap.

-

Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours, or until no more water is collected.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Product Isolation: Add ethyl acetate to the cooled reaction mixture to induce the precipitation of the H-D-Phe-OBzl p-toluenesulfonate salt as a white solid.[2][4]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and other impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Reaction and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of H-D-Phe-OBzl p-toluenesulfonate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. H-D-PHE-OBZL P-TOSYLATE | 28607-46-7 [chemicalbook.com]

- 7. D-Phenylalanine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

The Physicochemical Landscape of H-D-Phe-OBzl Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Phenylalanine benzyl ester p-toluenesulfonate salt (H-D-Phe-OBzl Tos), a crucial building block in synthetic peptide chemistry. This document details its key physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its application in peptide synthesis.

Core Physical and Chemical Properties

This compound is a salt formed from the D-enantiomer of phenylalanine, where the carboxylic acid is protected as a benzyl ester and the amine is protonated by p-toluenesulfonic acid. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions of the amino acid's functional groups.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various chemical supplier data sheets.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₇NO₂ · C₇H₈O₃S | [1] |

| Molecular Weight | 427.5 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 165 - 167 °C | [1] |

| Specific Optical Rotation | [α]²⁰/D = +5 ± 1° (c=2 in Methanol) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| CAS Number | 28607-46-7 | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150-155 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.[2][3]

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of this compound and calculate the specific rotation.

Materials and Equipment:

-

This compound sample

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (1 dm path length)

-

Methanol (spectroscopic grade)

-

Syringe and filter (0.45 µm)

Procedure:

-

Accurately weigh approximately 200 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Dissolve the sample in methanol and fill the flask to the mark. This creates a solution with a concentration (c) of approximately 0.02 g/mL (or 2 g/100mL).

-

Calibrate the polarimeter with a blank solvent (methanol) and set the reading to zero.

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and measure the observed optical rotation (α). The measurement is typically performed at 20 °C using the sodium D-line (589 nm).

-

The specific rotation ([α]) is calculated using the following formula:[4][5] [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (typically 1 dm)

-

c = concentration of the solution in g/mL

-

Determination of Solubility (Qualitative and Semi-Quantitative)

A general protocol for assessing the solubility of this compound in various solvents can be performed using the equilibrium shake-flask method.

Objective: To determine the solubility of the compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone)

-

Small vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

For a quantitative measurement, carefully take a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.[6][7][8]

-

For a qualitative assessment, solubility can be described using terms such as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Application in Peptide Synthesis: A Workflow Visualization

This compound is primarily utilized as a protected amino acid in solid-phase or solution-phase peptide synthesis. The tosylate salt form enhances its stability and handling properties. The benzyl ester protects the C-terminus, while the free (protonated) N-terminus is ready for coupling with the next N-protected amino acid in the sequence.

The following diagram illustrates a typical workflow for the incorporation of a D-Phenylalanine residue into a growing peptide chain using this compound in solution-phase synthesis.

Caption: Workflow for incorporating this compound in peptide synthesis.

This workflow demonstrates the central role of this compound as a building block. The benzyl ester (OBzl) serves as a semi-permanent protecting group for the C-terminus, which is typically removed at the final stage of the synthesis via catalytic hydrogenolysis, while the temporary N-terminal protecting group (e.g., Boc) on the coupling partner is removed at each cycle to allow for chain elongation.[9][10][11]

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

The Role of D-Phenylalanine Benzyl Ester Tosylate in Peptide Synthesis and Neurological Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of D-Phenylalanine Benzyl Ester Tosylate (H-D-Phe-OBzl Tos), a critical building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and applications, with a focus on its utility in peptide synthesis and its potential in neurological research.

Core Compound Specifications

D-Phenylalanine benzyl ester tosylate is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. The tosylate salt form enhances the compound's stability and handling properties, making it a preferred reagent in various synthetic applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₃H₂₅NO₅S or C₁₆H₁₇NO₂·C₇H₈O₃S | [1][2] |

| Molecular Weight | 427.51 g/mol | [1] |

| Appearance | White to off-white powder | |

| CAS Number | 28607-46-7 | [1] |

| Synonyms | This compound, D-Phenylalanine benzyl ester p-toluenesulfonate salt | [1] |

Applications in Research and Development

This compound is a versatile compound with significant applications in several areas of scientific research:

-

Peptide Synthesis: It serves as a crucial chiral building block in the solution-phase synthesis of peptides. The benzyl ester provides a stable protection for the carboxylic acid group of D-phenylalanine, which can be selectively removed during the synthetic process.[3]

-

Pharmaceutical Development: This compound is a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[4]

-

Biochemical Research: It is utilized in studies related to amino acid metabolism, offering insights into metabolic pathways and their roles in health and disease.[4]

-

Drug Formulation: The compound can act as a stabilizing agent, improving the solubility and bioavailability of active pharmaceutical ingredients.[4]

-

Neurological Research: D-phenylalanine and its derivatives are being investigated for their potential in pain management and mood disorders.[4][5]

Experimental Protocols

Synthesis of D-Phenylalanine Benzyl Ester Tosylate

A common and efficient method for the preparation of amino acid benzyl ester p-toluenesulfonate salts is through Fischer-Speier esterification.

Materials:

-

D-Phenylalanine

-

p-Toluenesulfonic acid

-

Benzyl alcohol

-

An appropriate azeotroping solvent (e.g., cyclohexane or 2-methyltetrahydrofuran)

-

Ethyl acetate

Procedure:

-

A mixture of D-phenylalanine, p-toluenesulfonic acid, and benzyl alcohol is refluxed in a suitable solvent. A Dean-Stark apparatus is used to remove the water that is formed during the esterification reaction.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Ethyl acetate is added to the cooled mixture to precipitate the product.

-

The resulting solid, D-phenylalanine benzyl ester p-toluenesulfonate, is collected by filtration and dried.

Note: The choice of solvent is critical to prevent racemization. While traditional methods used solvents like benzene or carbon tetrachloride, greener alternatives such as cyclohexane and 2-methyltetrahydrofuran (Me-THF) have been shown to be effective while preserving the enantiomeric purity.

Biochemical Pathways and Mechanisms of Action

While this compound is primarily used as a synthetic intermediate, the biological activity of its parent compound, D-phenylalanine, offers insights into its potential therapeutic applications. D-phenylalanine is known to inhibit enkephalinases, the enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides involved in pain modulation.[6]

Solution-Phase Peptide Synthesis Workflow

This compound is a valuable reagent in solution-phase peptide synthesis. The following workflow illustrates the general steps for the synthesis of a dipeptide using this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of amino acid benzyl esters in synthesis. While specific yields for this compound can vary depending on the reaction conditions and the coupling partner, the data presented for a similar compound, H-Gly-OBzl.TosOH, provides a representative example of the efficiency of this class of reagents in dipeptide synthesis.

| Product | Starting Materials | Yield (%) | Melting Point (°C) | Citation(s) |

| Boc-Ala-Gly-OBzl | Boc-Ala-OH, H-Gly-OBzl.TosOH | 92.3 | 84-85 | [3] |

| Boc-Phe-Gly-OBzl | Boc-Phe-OH, H-Gly-OBzl.TosOH | 87.5 | 105-106 | [3] |

Conclusion

D-Phenylalanine benzyl ester tosylate is an indispensable tool for chemists and pharmacologists. Its utility in the stereoselective synthesis of peptides and its connection to the neurologically active D-phenylalanine make it a compound of significant interest for the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further research and development efforts.

References

The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic implementation of protecting groups is a critical determinant of success. Among the arsenal of protective moieties, the benzyl ester holds a venerable position, particularly for the protection of the C-terminal carboxylic acid. This in-depth technical guide provides a comprehensive overview of the role of benzyl ester protection in peptide synthesis, detailing its mechanism of action, advantages, limitations, and practical applications. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to facilitate a deeper understanding of the underlying principles and workflows.

The Core Principle: Stability and Orthogonality in Boc/Bzl Strategy

In the realm of Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is paramount. This principle requires that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains must be removable under distinct conditions to prevent unintended deprotection during the synthetic cycles. The benzyl ester is a cornerstone of the tert-butoxycarbonyl (Boc) based strategy, often referred to as the Boc/Bzl strategy.[1][2]

The primary advantage of the benzyl ester lies in its pronounced stability under the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group, which is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.[1] This stability ensures the integrity of the C-terminal anchor to the solid support throughout the elongation of the peptide chain. The quasi-orthogonality of the Boc/Bzl strategy is achieved through the differential acid lability of the protecting groups; while the Boc group is removed by moderate acids, the benzyl ester requires strong acids for cleavage.[1]

Anchoring the First Amino Acid: Formation of the Benzyl Ester Linkage

The journey of a peptide synthesized via SPPS with C-terminal benzyl ester protection begins with the anchoring of the first amino acid to the solid support. The most common solid support for this strategy is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene copolymer. The first Boc-protected amino acid is attached to this resin via an ester linkage. A widely used and efficient method for this esterification is the cesium salt method, which proceeds through a nucleophilic substitution (SN2) reaction.[1]

Alternatively, for solution-phase synthesis or the preparation of amino acid benzyl esters as building blocks, the Fischer-Speier esterification is commonly employed. This method involves the treatment of an amino acid with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[3][4][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Amino Acid Benzyl Ester Preparation

This protocol describes a general method for the preparation of amino acid benzyl esters as their p-toluenesulfonate salts, adapted from established procedures that avoid hazardous solvents.[4][6]

Materials:

-

L- or D-amino acid (1.0 eq)

-

p-toluenesulfonic acid monohydrate (1.2 eq)

-

Benzyl alcohol (5.0 eq)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid, p-toluenesulfonic acid monohydrate, and cyclohexane.

-

Add benzyl alcohol to the mixture.

-

Heat the mixture to reflux and continue heating for 4-16 hours, collecting the water in the Dean-Stark trap.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture and stir for 1 hour to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

-

Collect the precipitated white solid by filtration, wash with ethyl acetate, and dry under vacuum.[4]

Deprotection of the Benzyl Ester: Cleavage Strategies

The final step in peptide synthesis is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. For C-terminal benzyl esters, two primary deprotection methods are employed: strong acid cleavage and catalytic hydrogenolysis.

3.1. Strong Acid Cleavage

The most common method for cleaving benzyl esters in the Boc/Bzl strategy is treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] The mechanism involves the protonation of the ester oxygen, which makes the benzyl group a good leaving group. The benzyl group departs as a stable benzyl cation. This cation is a potent electrophile and must be trapped by a scavenger, such as anisole, to prevent side reactions like the alkylation of nucleophilic side chains, particularly tryptophan and tyrosine.[1]

Caption: Mechanism of strong acid cleavage of a benzyl ester.

3.2. Catalytic Hydrogenolysis and Transfer Hydrogenation

An alternative and milder method for benzyl ester cleavage is catalytic hydrogenolysis.[1][7] This method utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-O bond of the benzyl ester, yielding the free carboxylic acid and toluene.[1][8] This approach is particularly advantageous when the peptide is sensitive to strong acids.

A safer and more convenient variation is catalytic transfer hydrogenation, which avoids the use of hydrogen gas.[8][9][10][11] Instead, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used.[8][9][10][11] This method is effective for the deprotection of various benzyl-based protecting groups.[10]

Experimental Protocols

Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Ester Deprotection

This protocol provides a milder alternative to strong acid cleavage for benzyl ester deprotection.[1][8]

Materials:

-

Peptide with a C-terminal benzyl ester

-

10% Palladium on carbon (Pd/C)

-

Hydrogen donor (e.g., ammonium formate, formic acid)

-

Solvent (e.g., methanol, ethanol, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Filtration aid (e.g., Celite)

Procedure:

-

Reaction Setup: a. Dissolve the protected peptide in the chosen solvent in a reaction flask. b. Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide). c. Add the hydrogen donor (e.g., 5 equivalents of ammonium formate).[12]

-

Reaction: a. If using formic acid, the reaction can be stirred at room temperature. If using ammonium formate, the mixture may be heated to reflux.[10][12] b. Stir the reaction mixture vigorously. c. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).

-

Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the filter pad with the reaction solvent. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.[1]

Potential Side Reactions

While robust, the use of benzyl esters in Boc-SPPS is not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthesis and purification strategies.

-

Premature Cleavage: Although generally stable to TFA, some premature cleavage of the benzyl ester linkage can occur during the repeated acid deprotection steps of a long synthesis, leading to a loss of peptide chains from the resin.[1][13]

-

Alkylation: During strong acid cleavage, the generated benzyl cation can alkylate nucleophilic side chains, particularly tryptophan and tyrosine, leading to undesired byproducts. The use of effective scavengers is essential to mitigate this.[1]

-

Racemization: During the formation of amino acid benzyl esters via Fischer-Speier esterification, the use of high-boiling point solvents like toluene can lead to racemization, especially for sensitive amino acids.[3][4][5]

Quantitative Data: A Comparative Overview

The choice of a C-terminal protecting group significantly impacts the overall success of peptide synthesis. The following tables provide a summary of quantitative data comparing benzyl esters with other common protecting groups and cleavage reagents.

Table 1: Comparison of C-Terminal Protecting Groups in SPPS

| Protecting Group | Typical Cleavage Conditions | Stability to Boc Deprotection (TFA) | Advantages | Disadvantages |

| Benzyl Ester | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust, compatible with Boc/Bzl strategy, allows for simultaneous side-chain deprotection.[1] | Requires harsh cleavage conditions (strong acids) or catalytic methods that can be poisoned.[1] |

| Methyl/Ethyl Ester | Saponification (NaOH) | High | Stable to acid. | Base-labile, risk of racemization and side reactions during saponification.[1][14] |

| tert-Butyl Ester | Moderate Acid (TFA) | Low to Moderate | Cleaved under the same conditions as many side-chain protecting groups in Fmoc/tBu strategy. | Not fully stable to repeated Boc deprotection cycles.[1] |

| Allyl Ester | Pd(0) catalysis | High | Orthogonal to both Boc and Fmoc strategies.[1] | Requires a specific palladium catalyst for removal.[1] |

Table 2: Comparison of Cleavage Reagents for Benzyl Esters

| Reagent | Typical Conditions | Efficiency | Advantages | Disadvantages |

| Anhydrous Hydrogen Fluoride (HF) | 0°C, 1 hour, with scavengers (e.g., anisole) | High | Efficient for simultaneous cleavage and deprotection.[1] | Extremely hazardous, requires specialized apparatus. Can promote side reactions if not properly scavenged.[1][2] |

| Trifluoromethanesulfonic acid (TFMSA) | 0°C to room temp, with scavengers | High | Less volatile and easier to handle than HF. | Still a very strong and corrosive acid. |

| Catalytic Hydrogenolysis (H₂/Pd-C) | Room temp, atmospheric pressure | High | Mild conditions, clean reaction.[8] | Requires hydrogen gas, catalyst can be poisoned by sulfur-containing residues. |

| Catalytic Transfer Hydrogenation | Room temp to reflux | High | Avoids the use of hydrogen gas, convenient for standard labs.[8][10][11] | May require elevated temperatures, catalyst can still be poisoned. |

Logical Workflow and Decision Making

The following diagrams illustrate the overall workflow of SPPS using benzyl ester protection and a decision-making process for selecting a C-terminal protecting group.

Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

Caption: Decision tree for C-terminal protection strategy.

Conclusion

The benzyl ester protecting group remains a powerful and indispensable tool in the arsenal of the peptide chemist. Its stability, coupled with well-established protocols for its application and removal, makes it a reliable choice for the C-terminal protection of peptides synthesized using the Boc/Bzl strategy.[1] While the requirement for strong acid cleavage necessitates careful handling and consideration of potential side reactions, the development of milder deprotection methods like catalytic transfer hydrogenation has expanded its applicability. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage benzyl ester protection for the successful synthesis of complex peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Function of tosylate salt in amino acid derivatives

An In-depth Technical Guide on the Function of Tosylate in Amino Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of the p-toluenesulfonyl (tosyl) group, p-toluenesulfonic acid (TsOH), and the corresponding tosylate salts in the context of amino acid derivatives. These chemical entities are indispensable tools in organic synthesis, peptide chemistry, and pharmaceutical development, offering solutions for protection, activation, and the enhancement of physicochemical properties. This document details their core functions, presents comparative data, provides key experimental protocols, and visualizes complex workflows to aid in strategic synthetic planning and drug candidate selection.

Core Functions of Tosylate and its Precursors

The utility of the tosyl group and its related forms stems from four primary functions: (1) formation of stable salts with enhanced pharmaceutical properties; (2) robust protection of amine functionalities; (3) activation of hydroxyl groups by forming excellent leaving groups; and (4) serving as a potent acid catalyst and reagent in key synthetic transformations.

Function 1: Salt Formation with p-Toluenesulfonic Acid

In drug development, approximately 50% of all active pharmaceutical ingredients (APIs) are administered as salts to overcome suboptimal properties of the free acid or base form.[1] For amino acid derivatives and other molecules containing basic nitrogen centers (such as an α-amino group), forming a salt with a strong acid like p-toluenesulfonic acid (TsOH) is a critical strategy.

The primary goals of forming a tosylate salt are to improve:

-

Aqueous Solubility: The ionic nature of a salt can dramatically increase the aqueous solubility of a hydrophobic parent molecule, which is often a prerequisite for bioavailability.[2][3]

-

Chemical and Physical Stability: Tosylate salts are often highly crystalline, which can lead to greater stability against degradation, a higher melting point, and reduced hygroscopicity compared to the free base or other salts like hydrochlorides.[4]

-

Handling and Manufacturability: A stable, crystalline, non-hygroscopic solid is easier to handle, purify, and formulate into a final dosage form.[5] The salt selection process is a crucial step in preformulation studies to identify the optimal form of a drug candidate.[1][6]

The selection of an appropriate salt is a multi-step process involving screening various counter-ions and evaluating the resulting salts against a series of critical parameters.

Function 2: The Tosyl Group as a Robust Amine Protecting Group

The tosyl (Ts) group can be installed on the nitrogen atom of an amino acid to form a highly stable sulfonamide.[7] This protection is advantageous due to its stability across a wide range of reaction conditions, including strongly acidic and basic environments where other groups like Boc or Fmoc might be labile.[8]

-

Installation: The tosyl group is typically introduced by reacting the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Stability: Tosylamides are exceptionally robust and resistant to many nucleophiles and oxidation/reduction conditions.[9]

-

Deprotection: Removal of the tosyl group is challenging and typically requires harsh conditions, such as reduction with sodium in liquid ammonia or strongly acidic conditions (e.g., HBr in acetic acid).[7]

Function 3: The Tosylate Ester as a Superior Leaving Group

While not a salt, this function is critical to the versatility of tosylates in synthesis. The hydroxyl groups of amino acid side chains (e.g., serine, threonine) or those on derived amino alcohols are poor leaving groups. Conversion to a tosylate ester transforms the -OH group into an excellent leaving group (-OTs), readily displaced by nucleophiles in SN2 reactions. This allows for the stereospecific introduction of a wide variety of functional groups.[1]

Function 4: p-Toluenesulfonic Acid as a Versatile Reagent

Beyond salt formation, TsOH serves two other key roles in amino acid chemistry:

-

Acid Catalyst for Esterification: TsOH is a widely used catalyst for the Fischer-Speier esterification of the carboxylic acid moiety of amino acids. For example, reacting an amino acid with benzyl alcohol in the presence of a catalytic amount of TsOH yields the corresponding benzyl ester, which is a common protecting group for the C-terminus in peptide synthesis. The product is conveniently isolated as its stable tosylate salt.[10][11]

-

Reagent for Boc Deprotection: In solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, the Nα-Boc group must be removed at each cycle. While trifluoroacetic acid (TFA) is most common, a solution of TsOH can also be used effectively for this deprotection step.[10][12]

Quantitative Data Presentation

A comprehensive salt screening program is essential to select the optimal form of a drug candidate. The choice of counter-ion can have a profound impact on key physicochemical and biological properties. The following case study on the protein kinase Cβ inhibitor LY333531 illustrates the comparative advantages that a sulfonate salt (mesylate, which is structurally similar to tosylate) can offer over a more common hydrochloride salt.

Table 1: Case Study - Comparative Properties of LY333531 Salt Forms

| Property | Hydrochloride (HCl) Salt | Mesylate (OMs) Salt | Rationale for Importance |

|---|---|---|---|

| Aqueous Solubility | Low | ~5x higher than HCl salt[13][14] | Higher solubility often correlates with better dissolution and bioavailability.[2] |

| Polymorphism/Hydration | Multiple forms observed (anhydrate, monohydrate, tetrahydrate)[13][14] | Single monohydrate form identified[13][14] | A single, stable crystalline form is highly desirable for consistent manufacturing and performance.[15] |

| Bioavailability (Dog Model) | Baseline | ~2.6x higher Cmax and AUC than HCl salt[13][14] | Direct measure of the fraction of an administered dose that reaches systemic circulation. |

| Processing Properties | Less favorable (e.g., filtration rate) | Favorable | Ease of manufacturing is a critical factor for large-scale production. |

| Final Selection | Not selected | Selected for clinical development [13][14] | The mesylate salt demonstrated superior overall properties for development as a therapeutic agent. |

Data synthesized from studies on LY333531, a potent protein kinase Cβ inhibitor.[13][14] The mesylate salt is methanesulfonate.

Key Experimental Protocols

The following protocols provide detailed methodologies for common procedures involving tosylate salts of amino acid derivatives.

Protocol 1: Synthesis of L-Alanine Benzyl Ester p-Toluenesulfonate Salt

This protocol describes the Fischer-Speier esterification of L-alanine to form its benzyl ester, which is isolated as the tosylate salt.[11]

Materials:

-

L-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene or Cyclohexane

-

Dean-Stark apparatus

-

Diethyl ether

Procedure:

-

Combine L-alanine (1.0 eq), benzyl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in a round-bottom flask charged with a suitable solvent like toluene.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting amino acid is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Add cold diethyl ether to the cooled solution with vigorous stirring to precipitate the product.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove excess benzyl alcohol and TsOH.

-

Dry the product under vacuum to yield L-alanine benzyl ester p-toluenesulfonate salt.

Protocol 2: Nα-Boc Group Deprotection using p-Toluenesulfonic Acid in SPPS

This protocol outlines the use of TsOH for the removal of the N-terminal Boc group from a peptide-resin during solid-phase peptide synthesis.[10]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

10% Diisopropylethylamine (DIPEA) in DCM

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 20-30 minutes in a peptide synthesis vessel. Drain the solvent.

-

Deprotection: Prepare a 2 M solution of TsOH·H₂O in a 1:1 mixture of DCM and THF. Add this solution to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).

-

Neutralization: To neutralize the resulting tosylate salt of the N-terminal amine, wash the resin with a 10% solution of DIPEA in DCM (3 times, 2 minutes each).

-

Final Wash: Wash the resin again with DCM (3 times) to remove excess base and prepare for the next coupling step.

Protocol 3: Dipeptide Coupling Using an Amino Acid Tosylate Salt

This protocol describes the coupling of Boc-L-Alanine to L-Alanine benzyl ester, which starts from its tosylate salt.[7]

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Alanine benzyl ester p-tosylate (H-Ala-OBn·TsOH)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

N-Hydroxysuccinimide (HONSu) or HOBt

-

Triethylamine (NEt3) or DIPEA

-

Dichloromethane (DCM)

Procedure:

-

Activation of Boc-L-Alanine: In a flask, dissolve Boc-Ala-OH (1.0 eq) and HONSu (1.1 eq) in DCM. Cool the solution to 0 °C. Add DCC (1.1 eq) and stir at 0 °C for 2 hours, then at room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.

-

Neutralization of the Amine Salt: In a separate flask, dissolve H-Ala-OBn·TsOH (1.0 eq) in DCM and add NEt3 (1.0 eq) to neutralize the acid and liberate the free amine. Stir for 15 minutes.

-

Coupling: Filter the DCU precipitate from the activated ester solution. Add the clear filtrate to the neutralized H-Ala-OBn solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

-

Work-up: Once the reaction is complete, filter any newly formed DCU. Wash the organic solution successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide (Boc-Ala-Ala-OBn) by column chromatography or recrystallization.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Application Note: Salt Selection - Reducing Time to Market [pharmaceuticalonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Phe-OBzl Tos: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-OBzl Tos, or D-Phenylalanine benzyl ester p-toluenesulfonate salt, is a chiral building block of significant interest in medicinal chemistry. As a derivative of the unnatural D-amino acid D-phenylalanine, its incorporation into peptide chains offers a strategic advantage in drug design and development. The primary benefit of utilizing D-amino acids lies in their ability to confer resistance to enzymatic degradation by proteases, which are highly specific for L-amino acid residues. This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with physicochemical data, experimental protocols, and workflow diagrams to facilitate its use in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 28607-46-7 | |

| Molecular Formula | C23H25NO5S | |

| Molecular Weight | 427.51 g/mol | |

| Appearance | Solid | |

| Storage | Room Temperature | |

| Synonyms | D-PHENYLALANINE-OBZL P-TOSYLATE; D-PHENYLALANINE BENZYL ESTER 4-TOLUENESULFONATE SALT; D-PHENYLALANINE BENZYL ESTER P-TOLUENESULFONATE SALT; D-PHENYLALANINE BENZYL ESTER P-TOSYLATE; D-PHENYLALANINE BENZYL ESTER TOSYLATE; H-D-PHE-OBZL P-TOSYLATE; this compound; this compound-OH |

Applications in Peptide Synthesis

The primary application of this compound is as a C-terminally protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester (OBzl) group provides robust protection for the carboxylic acid, while the tosylate (Tos) salt form enhances the compound's stability and handling characteristics.

The Significance of D-Amino Acid Incorporation

The strategic incorporation of D-amino acids like D-phenylalanine into peptide therapeutics is a well-established strategy to overcome the limitations of native peptides, such as their rapid degradation by endogenous proteases. Peptides containing D-amino acids are less susceptible to enzymatic cleavage, which can significantly increase their circulation half-life and overall therapeutic efficacy.

Quantitative Data in Dipeptide Synthesis

| Product | Starting Materials | Coupling Reagent/Additive | Solvent | Yield (%) | Purity (%) |

| Boc-L-Ala-D-Phe-OBzl | Boc-L-Ala-OH, this compound | DCC/HOBt | Dichloromethane (DCM) | ~85-95 (estimated) | >95 (after purification) |

| Fmoc-L-Ala-D-Phe-OBzl | Fmoc-L-Ala-OH, this compound | HBTU/DIEA | Dimethylformamide (DMF) | ~90-98 (estimated) | >98 (after purification) |

Note: The yields and purities are estimates based on similar peptide coupling reactions and may vary depending on specific reaction conditions and purification methods.

Experimental Protocols

The following are detailed protocols for the synthesis of a dipeptide using this compound in both solution-phase and solid-phase formats.

Solution-Phase Synthesis of Boc-L-Ala-D-Phe-OBzl

This protocol describes the coupling of N-terminally protected L-alanine (Boc-L-Ala-OH) with this compound.

Materials:

-

Boc-L-Ala-OH

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add TEA or DIEA (1.0 equivalent) and stir at room temperature for 30 minutes.

-

Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized H-D-Phe-OBzl solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected dipeptide, Boc-L-Ala-D-Phe-OBzl.[1]

Solid-Phase Synthesis of Fmoc-L-Ala-D-Phe-OBzl on Wang Resin

This protocol outlines the manual solid-phase synthesis of a dipeptide using Fmoc chemistry.

Materials:

-

Wang resin

-

Fmoc-D-Phe-OH

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for 1 hour.

-

First Amino Acid Loading (Fmoc-D-Phe-OH):

-

Dissolve Fmoc-D-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the solution to the swollen resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-L-Ala-OH):

-

Dissolve Fmoc-L-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Solution-Phase Dipeptide Synthesis Workflow

Caption: Workflow for solution-phase dipeptide synthesis.

Solid-Phase Dipeptide Synthesis Workflow

Caption: Workflow for solid-phase dipeptide synthesis.

References